2-Nitro-4-(pyridin-2-yl)benzaldehyde
Description
2-Nitro-4-(pyridin-2-yl)benzaldehyde is an aromatic aldehyde featuring a nitro group at the ortho position and a pyridin-2-yl substituent at the para position relative to the aldehyde functional group. Its molecular formula is C₁₂H₈N₂O₃, with a molecular weight of 236.20 g/mol. The compound’s structure combines electron-withdrawing (nitro) and weakly electron-donating (pyridyl) groups, creating unique electronic and steric properties. These characteristics make it a versatile intermediate in organic synthesis, particularly for constructing heterocyclic frameworks or coordinating metal complexes.
Properties
CAS No. |
1268163-63-8 |
|---|---|
Molecular Formula |
C12H8N2O3 |
Molecular Weight |
228.20 g/mol |
IUPAC Name |
2-nitro-4-pyridin-2-ylbenzaldehyde |
InChI |
InChI=1S/C12H8N2O3/c15-8-10-5-4-9(7-12(10)14(16)17)11-3-1-2-6-13-11/h1-8H |
InChI Key |
XAYBDMZEPNMVOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=C(C=C2)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
trans-4-(2-(Pyridin-2-yl)vinyl)benzaldehyde (Compound I)
Molecular Formula: C₁₄H₁₁NO Key Features:
- A vinyl linker connects the benzaldehyde and pyridin-2-yl groups.
- Synthesized via a Knoevenagel reaction without solvents or condensing agents .
- Crystallography: Monoclinic space group P21/c, with unit cell parameters a = 12.6674(19) Å, b = 7.2173(11) Å, c = 11.5877(14) Å, β = 97.203(13)° .
- Applications : Precursor for TEMPO derivatives (e.g., spin labels in EPR studies).
Comparison :
- The vinyl bridge in Compound I introduces conjugation, altering electronic properties compared to the direct pyridyl-nitro substitution in 2-nitro-4-(pyridin-2-yl)benzaldehyde.
- The absence of a nitro group reduces electron-withdrawing effects, making Compound I less reactive in electrophilic substitutions.
trans-4-(2-(Pyridin-4-yl)vinyl)benzaldehyde (Compound II)
Molecular Formula: C₁₄H₁₁NO Key Features:
- Pyridin-4-yl substituent instead of pyridin-2-yl.
- Crystallography: Monoclinic space group P21, with a = 3.85728(9) Å, b = 10.62375(19) Å, c = 12.8625(2) Å, β = 91.722(2)° .
Comparison :
- The pyridin-4-yl group in Compound II alters steric and electronic interactions due to its axial symmetry, contrasting with the pyridin-2-yl’s asymmetric positioning in the target compound.
4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde
Molecular Formula: C₁₃H₈F₃NO Key Features:
Comparison :
2-Nitro-4-(trifluoromethyl)benzaldehyde
Molecular Formula: C₈H₄F₃NO₃ Key Features:
Comparison :
- Replacing the pyridyl group with CF₃ eliminates nitrogen’s coordination capacity, limiting use in metal-organic frameworks.
- Lower melting point compared to pyridyl analogs highlights the role of aromatic nitrogen in stabilizing crystal lattices.
Research Implications
- Electronic Effects : The nitro group in this compound enhances electrophilic substitution reactivity compared to vinyl-linked analogs.
- Crystallography : Substituent positioning (e.g., pyridin-2-yl vs. pyridin-4-yl) dictates crystal packing and solubility, critical for material design .
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